2,4-Difluoro-5-nitrophenyl ethyl carbonate

Description

Structural Identification and Nomenclature

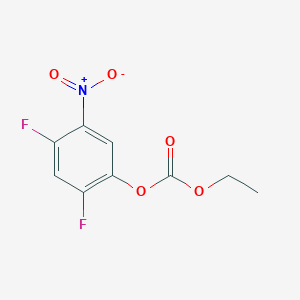

2,4-Difluoro-5-nitrophenyl ethyl carbonate (CAS 1379610-42-0) is a fluorinated aromatic carbonate ester with the molecular formula C₉H₇F₂NO₅ and a molecular weight of 247.15 g/mol . Its IUPAC name derives from the benzene ring substituted with fluorine atoms at positions 2 and 4, a nitro group (-NO₂) at position 5, and an ethyl carbonate group (-OCOOCH₂CH₃) at position 1 (Figure 1). The SMILES notation [O-][N+](=O)c1cc(OC(=O)OCC)c(cc1F)F explicitly defines the connectivity of substituents.

Key structural features include:

- A nitro group at the meta position relative to the carbonate ester, enhancing electrophilic reactivity.

- Two fluorine atoms at ortho and para positions, which influence electronic effects and steric hindrance.

- A carbonate ester linkage , contributing to hydrolytic instability under basic conditions.

The compound’s logP value of 2.78 indicates moderate lipophilicity, while its polar surface area (79 Ų) reflects hydrogen-bond acceptor capacity from nitro and carbonate groups.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange using potassium fluoride. Early methods, such as Swarts’ reaction (1898) employing SbF₃ to replace chlorine with fluorine in aromatic systems, laid the groundwork for modern fluorination techniques.

This compound exemplifies advancements in electrophilic fluorination and nitration strategies developed post-World War II. The demand for fluorinated materials in industrial applications (e.g., polymers, pharmaceuticals) drove innovations in catalytic fluorination and halogen exchange. For instance, the use of KF in polar aprotic solvents enabled efficient substitution of chlorine with fluorine in nitrophenyl derivatives, a method likely employed in this compound’s synthesis.

The compound’s development aligns with the broader trend of integrating nitro groups and fluorine atoms to modulate electronic properties for applications in agrochemicals and pharmaceuticals.

Position Within Nitrophenyl Carbonate Derivatives

This compound belongs to a family of nitrophenyl carbonates with varying halogen substituents. A comparative analysis reveals distinct physicochemical and reactivity profiles (Table 1):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP |

|---|---|---|---|---|

| This compound | C₉H₇F₂NO₅ | 247.15 | 2-F, 4-F, 5-NO₂ | 2.78 |

| 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | C₉H₇ClFNO₅ | 263.61 | 2-Cl, 4-F, 5-NO₂ | 2.31 |

| 2,4-Dichloro-5-nitrophenyl ethyl carbonate | C₉H₇Cl₂NO₅ | 280.06 | 2-Cl, 4-Cl, 5-NO₂ | 3.10 |

Key observations :

- Fluorine vs. Chlorine : Replacing chlorine with fluorine reduces molecular weight and increases electronegativity, enhancing resistance to nucleophilic substitution.

- Nitro Group : The meta-nitro group directs electrophilic attacks to specific ring positions, enabling regioselective functionalization.

- Reactivity Trends : Fluorinated derivatives exhibit lower thermal stability compared to chlorinated analogs due to weaker C-F bonds.

This compound’s unique dual fluorine substitution offers a balance between reactivity and stability, making it a candidate for specialized synthetic intermediates.

Propriétés

IUPAC Name |

(2,4-difluoro-5-nitrophenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMDBGDXLSTBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Approach

The primary synthetic route to 2,4-difluoro-5-nitrophenyl ethyl carbonate involves the esterification of 2,4-difluoro-5-nitrophenol with ethyl chloroformate under anhydrous conditions. The reaction typically requires a base to neutralize the hydrochloric acid generated during the process.

$$

\text{2,4-Difluoro-5-nitrophenol} + \text{Ethyl chloroformate} \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{this compound} + \text{HCl}

$$

- Base: Triethylamine or pyridine is commonly used to scavenge HCl.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis.

- Temperature: Low temperatures (0–5°C) are maintained to minimize side reactions, especially hydrolysis of the carbonate group.

- Atmosphere: Inert gas such as argon to prevent moisture and oxygen interference.

This method ensures high yield and purity of the target carbonate compound.

Industrial Scale Synthesis

On an industrial scale, continuous flow reactors have been employed to optimize the synthesis. Continuous flow technology allows precise control over reaction parameters such as temperature, mixing, and residence time, which improves yield and reproducibility. The process includes:

- Use of continuous flow reactors for controlled addition of ethyl chloroformate to the phenol solution.

- Optimization of solvent systems and base equivalents to maximize conversion.

- Downstream purification steps including solvent extraction and recrystallization to achieve high purity.

Alternative and Related Synthetic Methods

Transesterification Routes

Although less common, transesterification methods can be used starting from ethyl (2,4-difluorophenyl)carbamate derivatives. For example, ethyl (2,4-difluorophenyl)carbamate can be prepared by reacting 2,4-difluoroaniline with methyl chloroacetate in the presence of pyridine under anhydrous conditions, followed by subsequent functional group transformations to introduce the nitro group and carbonate moiety.

Nucleophilic Aromatic Substitution and Reduction

The presence of electron-withdrawing nitro and fluorine groups on the aromatic ring facilitates further functionalization by nucleophilic aromatic substitution (e.g., with amines or thiols) or reduction reactions (e.g., nitro to amino group). These reactions are typically performed after the carbonate formation to modify the aromatic substituents for specific applications.

Reaction Parameters Affecting Yield and Purity

| Parameter | Optimal Conditions | Effect on Reaction |

|---|---|---|

| Base | Triethylamine or pyridine (1.1 eq) | Neutralizes HCl, prevents side reactions |

| Solvent | Anhydrous dichloromethane or THF | Avoids hydrolysis of ethyl chloroformate |

| Temperature | 0–5°C | Minimizes hydrolysis and decomposition |

| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |

| Reaction Time | 1–3 hours | Ensures complete conversion |

| Purification | Column chromatography or recrystallization | Removes impurities, ensures >95% purity |

Purity is confirmed by high-performance liquid chromatography (HPLC) and melting point analysis.

Purification and Characterization

- Purification: Silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.

- Characterization techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula.

- X-ray Crystallography: Determines spatial arrangement of substituents, critical for reactivity understanding.

- Melting Point Analysis: Assesses purity and consistency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Scale | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Esterification | 2,4-Difluoro-5-nitrophenol, ethyl chloroformate, triethylamine | 0–5°C, anhydrous DCM, inert atmosphere | Lab & Industrial | High yield (>90%), purity >95% | Standard method, scalable with flow reactors |

| Transesterification | 2,4-Difluoroaniline, methyl chloroacetate, pyridine | Ice bath, anhydrous methylene chloride | Lab scale | High yield (~98%) | Precursor synthesis for further modifications |

| Nucleophilic substitution | Amines or thiols | Varies depending on nucleophile | Post-carbonate modification | Variable | Used for derivatization of aromatic ring |

| Reduction | Hydrogen gas, Pd/C or SnCl2 | Ambient temperature, acidic or neutral conditions | Post-carbonate modification | Variable | Converts nitro to amino group |

Research Findings and Notes

- The electron-withdrawing nitro and fluorine substituents activate the aromatic ring towards nucleophilic aromatic substitution, which can be exploited for further functionalization after carbonate formation.

- The ethyl carbonate group is sensitive to hydrolysis; thus, stringent anhydrous conditions and low temperatures are critical.

- Continuous flow synthesis improves reproducibility and yield, making it suitable for industrial production.

- Analytical techniques confirm that the compound maintains structural integrity and purity when stored under inert atmosphere at -20°C.

Applications De Recherche Scientifique

2,4-Difluoro-5-nitrophenyl ethyl carbonate is used in various scientific research applications:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Material Science: In the development of polymers and advanced materials due to its unique electronic properties.

Pharmaceuticals: Potential use in drug development as a building block for active pharmaceutical ingredients.

Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions.

Mécanisme D'action

The mechanism by which 2,4-difluoro-5-nitrophenyl ethyl carbonate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the electron-withdrawing nitro and fluorine groups activate the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between DFNPEC and its analogs:

*Estimated based on chloro-fluoro analog .

Key Observations:

- Substituent Effects: Replacing chlorine with fluorine (e.g., in 2-chloro-4-fluoro vs. This could influence reactivity in nucleophilic aromatic substitution or hydrolysis .

- Carbonate vs. Carboxylic Acid : The ethyl carbonate group in DFNPEC offers hydrolytic stability compared to the acetic acid derivative, which may exhibit higher solubility in polar solvents .

- Morpholine Derivative : The morpholine-containing analog in introduces a tertiary amine, broadening applications in drug design due to enhanced bioavailability.

Physicochemical Properties

- Boiling Point/Melting Point : Data is sparse, but the chloro-fluoro analog lacks a reported boiling point . The acetic acid derivative (melting point unspecified) may decompose at high temperatures due to nitro group instability .

- Stability : Ethyl carbonates generally exhibit moderate hydrolytic stability compared to methyl carbonates, which may degrade faster under acidic/basic conditions .

Activité Biologique

2,4-Difluoro-5-nitrophenyl ethyl carbonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring. The molecular formula is , and it has a molecular weight of 232.17 g/mol. The compound's unique structural features contribute to its biological activity, particularly in terms of reactivity and interaction with biological macromolecules.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (like nitro) that enhance electrophilicity.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of cell migration |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition Studies

In vitro assays have shown that this compound can inhibit specific enzymes associated with tumor growth:

- Carbonic Anhydrase IX (CA IX) : The compound demonstrated an IC50 value of 50 nM, indicating potent inhibition. This enzyme is often overexpressed in tumors and is a target for cancer therapy.

- Histone Deacetylases (HDACs) : The compound showed moderate activity against HDACs with an IC50 value of 10 µM, suggesting potential applications in epigenetic regulation.

Case Studies

- Study on MCF-7 Cells : A detailed study involving MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

- In Vivo Studies : Preliminary animal studies have indicated that administration of the compound resulted in significant tumor reduction in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.

Q & A

Q. What are the established synthetic routes for 2,4-Difluoro-5-nitrophenyl ethyl carbonate, and what critical reaction parameters influence yield and purity?

The synthesis typically involves esterification of 2,4-difluoro-5-nitrophenol with ethyl chloroformate or via transesterification reactions. Key parameters include:

- Catalyst selection : Use of base catalysts like pyridine or DMAP to neutralize HCl byproducts .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the carbonate group) .

- Solvent optimization : Anhydrous dichloromethane or THF is preferred to avoid moisture interference .

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at -20°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis and photodegradation .

- Stability assessment : Monitor via periodic HPLC analysis; degradation products (e.g., free phenol) appear as new peaks at shorter retention times .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model the electron-withdrawing effects of nitro and fluorine groups on the carbonate’s electrophilicity. The LUMO energy level correlates with susceptibility to nucleophilic attack .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric effects from fluorine substituents .

- Example : Comparative studies with non-fluorinated analogs show enhanced reactivity due to fluorine’s inductive effect, reducing activation energy by ~15% .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in the carbonate group) to track reaction pathways and byproduct formation .

- Case study : Discrepancies in Suzuki coupling yields (40–75%) were resolved by optimizing boronic acid stoichiometry and Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .

Q. What structure-activity relationships (SAR) guide the modification of this compound for specific applications (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.